Pyrrolo[2,1-d][1,5]benzothiazepine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolo[2,1-d][1,5]benzothiazepine-6-carboxamide is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound is characterized by a fused ring system that includes a pyrrole ring, a benzothiazepine ring, and a carboxamide group. The presence of these functional groups and the overall structure contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolo[2,1-d][1,5]benzothiazepine-6-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under specific conditions to form the fused ring system. For instance, the reaction of a substituted pyrrole with a benzothiazepine derivative in the presence of a suitable catalyst can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Pyrrolo[2,1-d][1,5]benzothiazepine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the ring system.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Pyrrolo[2,1-d][1,5]benzothiazepine-6-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a DNA-interactive agent.
Medicine: Investigated for its anticancer and antiviral properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of pyrrolo[2,1-d][1,5]benzothiazepine-6-carboxamide involves its interaction with specific molecular targets. It can bind to DNA, thereby interfering with DNA replication and transcription processes. This binding is facilitated by the compound’s ability to fit into the minor groove of the DNA helix, forming stable complexes that inhibit the activity of enzymes involved in DNA metabolism .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,1-c][1,4]benzodiazepine: Known for its anticancer activity.
Pyrrolo[1,2-a][1,4]benzodiazepine: Studied for its anti-HIV properties.
Pyrrolo[1,2-d][1,4]benzodiazepine: Investigated for its neuroprotective effects.
Uniqueness
Pyrrolo[2,1-d][1,5]benzothiazepine-6-carboxamide is unique due to its specific ring structure and the presence of a carboxamide group, which imparts distinct chemical and biological properties. Its ability to interact with DNA and its potential therapeutic applications make it a compound of significant interest in various fields of research .
Properties
CAS No. |
80008-60-2 |
---|---|
Molecular Formula |
C13H10N2OS |
Molecular Weight |
242.30 g/mol |
IUPAC Name |
pyrrolo[2,1-d][1,5]benzothiazepine-6-carboxamide |
InChI |
InChI=1S/C13H10N2OS/c14-13(16)12-8-9-4-3-7-15(9)10-5-1-2-6-11(10)17-12/h1-8H,(H2,14,16) |
InChI Key |
ZOZOUSKRHGOQHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N3C=CC=C3C=C(S2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.